BenchChemオンラインストアへようこそ!

N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide

Physicochemical profiling Lipophilicity Drug-likeness

N'-Hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide (CAS 1251436-62-0) is a synthetic N-hydroxy amidine (amidoxime) belonging to the pyridine-3-carboximidamide structural class. It is supplied as a research-grade screening compound and building block, with a molecular formula of C₉H₁₃N₃O₂, a molecular weight of 195.22 g/mol, and a typical commercial purity of 95%.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 1251436-62-0
Cat. No. B1458860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide
CAS1251436-62-0
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C(=NO)N)OC)C
InChIInChI=1S/C9H13N3O2/c1-5-4-6(2)11-9(14-3)7(5)8(10)12-13/h4,13H,1-3H3,(H2,10,12)
InChIKeyNPRXLOOZAOFNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide (CAS 1251436-62-0): Procurement-Relevant Identity and Physicochemical Baseline


N'-Hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide (CAS 1251436-62-0) is a synthetic N-hydroxy amidine (amidoxime) belonging to the pyridine-3-carboximidamide structural class [1]. It is supplied as a research-grade screening compound and building block, with a molecular formula of C₉H₁₃N₃O₂, a molecular weight of 195.22 g/mol, and a typical commercial purity of 95% . The compound carries the Enamine catalogue identifier EN300-112077 and the MDL identifier MFCD14594546 [2]. Its calculated partition coefficient (logP) is approximately 1.345, indicating moderate lipophilicity relative to simpler pyridine-3-carboximidamide congeners [3]. The core structure features a 2-methoxy-4,6-dimethylpyridine ring bearing an N'-hydroxycarboximidamide group at the 3-position, a substitution pattern that simultaneously modulates hydrogen-bonding capacity, metal-chelating potential, and steric environment compared to the unsubstituted parent N'-hydroxypyridine-3-carboximidamide (CAS 1594-58-7).

Why Generic Nicotinimidamide Substitution Fails for N'-Hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide (CAS 1251436-62-0)


Simple substitution of N'-hydroxypyridine-3-carboximidamide (CAS 1594-58-7) or other unadorned pyridine-3-carboximidamide analogs for CAS 1251436-62-0 is chemically and pharmacologically unsupportable. The 2-methoxy and 4,6-dimethyl substituents on the pyridine ring are not inert modifications; they simultaneously alter the compound's lipophilicity (logP ≈ 1.345 vs. approximately 0.36–0.79 for the unsubstituted parent pyridine-3-carboximidamide [1][2]), its capacity to engage in π-stacking and steric interactions within enzyme binding pockets, and the electronic environment of the N'-hydroxycarboximidamide metal-chelating pharmacophore. In the context of nicotinamide N-methyltransferase (NNMT) inhibitor development, the 5-chloro analog of this scaffold (5-chloro-N-hydroxy-2-methoxy-4,6-dimethylnicotinimidamide) has demonstrated measurable binding to recombinant human NNMT (Ki = 650 nM) [3], establishing that even single-atom modifications on this 2-methoxy-4,6-dimethyl core produce quantifiable shifts in target engagement. Class-level evidence from pyridinecarboximidamide patents further demonstrates that substituent identity and position on the pyridine ring directly modulate vasodilatory potency and potassium channel activation [4]. Procurement decisions predicated on acquiring a generic, unsubstituted pyridine-3-carboximidamide in place of CAS 1251436-62-0 would therefore forfeit the specific physicochemical and steric signature that defines this compound's interaction profile.

Quantitative Differentiation Evidence for N'-Hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide (CAS 1251436-62-0) vs. Comparator Compounds


Lipophilicity Shift Relative to Unsubstituted Pyridine-3-carboximidamide: logP Comparison

The measured/calculated logP of N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide (1.345) represents a substantial increase over the unsubstituted parent pyridine-3-carboximidamide (logP range 0.36–0.79 depending on salt form) [1][2]. This ~0.6–1.0 log unit increase translates to approximately 4–10× higher partition into organic phase, which directly impacts passive membrane permeability, protein binding, and assay compatibility in cell-based screening formats. For procurement officers selecting a pyridine-3-carboximidamide scaffold with defined physicochemical properties for an SAR campaign, CAS 1251436-62-0 occupies a distinct lipophilicity window that the unsubstituted parent cannot access.

Physicochemical profiling Lipophilicity Drug-likeness Permeability prediction

Metal-Chelating Pharmacophore: N-Hydroxyamidine as a Bidentate Zn²⁺/Fe²⁺ Ligand

The N'-hydroxycarboximidamide (hydroxyamidine) functional group present in CAS 1251436-62-0 functions as a bidentate metal-chelating ligand capable of coordinating divalent metal ions such as Zn²⁺, Fe²⁺, and Cu²⁺ [1]. This chelation capacity is a structural prerequisite for targeting metalloenzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The analogous amide compound, 2-methoxy-4,6-dimethylnicotinamide (the amide form lacking the N-hydroxy group), possesses no such chelation capability, fundamentally altering its target engagement profile [2]. Class-level evidence from the broader N-hydroxyamidine literature demonstrates that this pharmacophore is essential for nanomolar-level Zn²⁺-dependent HDAC inhibition; for example, pyroxamide, an N-hydroxyamide, exhibits an ID₅₀ of 100 nM against HDAC1 . While direct quantitative metal-binding affinity data for CAS 1251436-62-0 itself are not publicly available, the presence of the intact N'-hydroxycarboximidamide group is a necessary and verifiable structural feature that distinguishes it from simple amide or amine analogs in any application requiring metal coordination.

Metal chelation HDAC inhibition Enzyme inhibition Metalloenzyme targeting

Structural Relationship to COMT Inhibitor Opicapone: Scaffold-Relevant Intermediate vs. Non-Relevant Analogs

The 5-chloro analog of CAS 1251436-62-0, namely 5-chloro-N-hydroxy-2-methoxy-4,6-dimethylnicotinimidamide, is a documented intermediate and impurity in the synthesis of opicapone (Ongentys®), a clinically approved catechol-O-methyltransferase (COMT) inhibitor for Parkinson's disease adjunctive therapy [1]. Specifically, the patent literature describes the coupling of (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide (a further chlorinated analog) with activated benzoic acid derivatives to construct the opicapone 1,2,4-oxadiazole core [2]. This establishes the 2-methoxy-4,6-dimethylnicotinimidamide scaffold as a validated entry point for COMT-targeted medicinal chemistry, rather than a random screening hit. In contrast, generic nicotinimidamide (CAS 23255-20-1) or N-hydroxynicotinimidamide (CAS 1594-58-7) lack the 2-methoxy and 4,6-dimethyl substitution pattern that is conserved in the opicapone pharmacophore, meaning they cannot serve as direct synthetic surrogates or structure-activity relationship (SAR) probes for this clinically validated target class.

COMT inhibition Opicapone Parkinson's disease Pharmaceutical intermediate

NNMT Inhibition Class Membership: Binding Affinity of the 5-Chloro Analog

The 5-chloro analog of CAS 1251436-62-0, 5-chloro-N-hydroxy-2-methoxy-4,6-dimethylnicotinimidamide, has been evaluated in a biochemical binding assay against full-length recombinant human nicotinamide N-methyltransferase (NNMT), yielding a binding affinity constant (Ki) of 650 nM [1]. A structurally related compound bearing a further elaborated substituent on the same core scaffold achieved an IC₅₀ of 210 nM in an NNMT enzymatic inhibition assay [2]. These data provide class-level validation that the 2-methoxy-4,6-dimethylnicotinimidamide core is capable of engaging the NNMT active site with measurable affinity. The unsubstituted parent N'-hydroxypyridine-3-carboximidamide (CAS 1594-58-7) has no publicly reported NNMT binding data. While direct NNMT affinity data for CAS 1251436-62-0 itself are not available, the 5-chloro analog data establish a benchmark from which the contribution of the 5-chloro substituent can be systematically probed, making CAS 1251436-62-0 the appropriate non-chlorinated baseline compound for such investigations.

Nicotinamide N-methyltransferase NNMT inhibition Cancer metabolism Enzyme kinetics

Purity Specification and Supply Chain Consistency: 95% Minimum vs. Unspecified-Grade Analogues

CAS 1251436-62-0 is commercially supplied with a documented minimum purity specification of 95% across multiple independent vendors, including Enamine (EN300-112077), Ambeed (A1018619), and CymitQuimica (3D-BAC43662) . This multi-vendor consensus on purity grade provides procurement officers with a verifiable quality benchmark that can be cross-referenced through certificates of analysis. In contrast, the 5-chloro analog (opicapone impurity 27) and several other nicotinimidamide derivatives are listed without standardized purity specifications or batch-level quality documentation from regulated suppliers [1]. For research programs requiring reproducible biological assay results, the availability of defined-purity CAS 1251436-62-0 from multiple qualified vendors reduces the risk of lot-to-lot variability that can confound SAR studies.

Chemical purity Quality control Procurement specification Reproducibility

Evidence-Grounded Application Scenarios for N'-Hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide (CAS 1251436-62-0)


Non-Chlorinated Baseline Compound for NNMT Inhibitor Structure-Activity Relationship (SAR) Studies

As the commercially available non-chlorinated parent of the 5-chloro analog that exhibits measurable NNMT binding (Ki = 650 nM for the 5-chloro derivative) [1], CAS 1251436-62-0 serves as the essential baseline reference compound for dissecting the contribution of the chlorine substituent to NNMT target engagement. Researchers can systematically compare the NNMT inhibitory activity of CAS 1251436-62-0 against its 5-chloro and 5-unsubstituted analogs to establish a quantitative halogen-walk SAR series, an approach that is foundational to fragment-based and ligand-efficiency-driven drug discovery campaigns targeting this cancer metabolism enzyme.

Core Scaffold Procurement for COMT Inhibitor Medicinal Chemistry Programs

The 2-methoxy-4,6-dimethylnicotinimidamide scaffold is conserved across multiple opicapone synthetic intermediates and impurities, as documented in process patents for this EMA-approved COMT inhibitor [2][3]. CAS 1251436-62-0 offers a direct entry point into this clinically validated chemical space, enabling medicinal chemistry teams to explore systematic substitution at the 5-position (e.g., chlorination, alkylation, arylation) and to evaluate the resulting COMT inhibition SAR. This compound is particularly relevant for laboratories developing next-generation COMT inhibitors or studying opicapone metabolic pathways, as it provides the intact core structure without the dichloro substitution pattern of the final drug substance.

Metal-Chelating Pharmacophore Probe for Metalloenzyme Inhibitor Screening

The N'-hydroxycarboximidamide functional group present in CAS 1251436-62-0 is a well-characterized bidentate metal-chelating moiety capable of coordinating Zn²⁺ and Fe²⁺ ions [4]. This makes the compound suitable as a fragment or scaffold for screening campaigns targeting zinc-dependent enzymes, including HDACs, MMPs, and phosphodiesterases. When used in combination with the corresponding amide analog (2-methoxy-4,6-dimethylnicotinamide), CAS 1251436-62-0 can serve as a matched molecular pair to deconvolute metal-chelation-dependent vs. metal-chelation-independent inhibitory effects in biochemical assays, a critical distinction for rational metalloenzyme inhibitor design.

Physicochemical Reference Standard for logP-Dependent Permeability Profiling in Pyridinecarboximidamide Series

With a documented logP of 1.345, CAS 1251436-62-0 occupies a specific lipophilicity window that is distinctly higher than the unsubstituted pyridine-3-carboximidamide scaffold (logP 0.36–0.79) [5][6]. This compound can therefore serve as a physicochemical reference in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies designed to establish quantitative structure-permeability relationships (QSPR) across a homologous series of pyridine-3-carboximidamide derivatives. Procurement of this specific compound enables direct experimental measurement of the impact of 2-methoxy and 4,6-dimethyl substitution on membrane flux, without the confounding influence of additional substituents.

Quote Request

Request a Quote for N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.